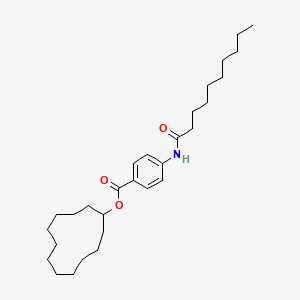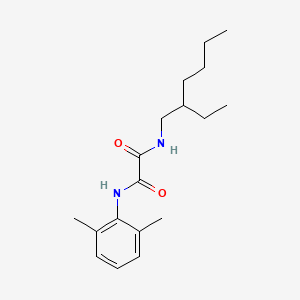![molecular formula C23H20N4O6S B15015871 N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B15015871.png)
N-[(1E)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzamide group, a thiophene ring, and a nitrophenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazinecarbonyl derivative, followed by the introduction of the nitrophenyl and thiophene groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiophene-containing molecules. Compared to these compounds, N-[(1E)-1-{N’-[(E)-(2,4-DIMETHOXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
- Other benzamide derivatives with varying substituents on the benzene ring.
Properties
Molecular Formula |
C23H20N4O6S |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
N-[(E)-3-[(2E)-2-[(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20N4O6S/c1-32-20-13-21(33-2)19(27(30)31)11-16(20)14-24-26-23(29)18(12-17-9-6-10-34-17)25-22(28)15-7-4-3-5-8-15/h3-14H,1-2H3,(H,25,28)(H,26,29)/b18-12+,24-14+ |
InChI Key |
RUPJBMSLHVZYBG-OSLDRDPGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-chlorophenyl)carbamothioate](/img/structure/B15015811.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B15015815.png)
![4-chloro-2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B15015822.png)
![4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B15015830.png)
![2-Chloro-N-[(1Z)-2-phenyl-1-{N'-[(E)-(pyridin-4-YL)methylidene]hydrazinecarbonyl}eth-1-EN-1-YL]benzamide](/img/structure/B15015836.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B15015839.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015844.png)

![(4E)-1-(3-Chlorophenyl)-4-({[2-({[(4Z)-1-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)ethyl]amino}methylidene)-3-methyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B15015853.png)
![2-[(E)-[(3,5-Dimethylphenyl)imino]methyl]-4,6-diiodophenol](/img/structure/B15015862.png)
![2-Bromo-N-({N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B15015865.png)
![(2E)-3-[3-({(E)-[4-(morpholin-4-yl)phenyl]methylidene}amino)phenyl]prop-2-enoic acid](/img/structure/B15015878.png)
![2-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15015881.png)
